N-CYCLOHEXYL-N-(4-METHOXY-3-METHYLBENZYL)AMINE
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Overview
Description
N-Cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group and a benzyl group substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding secondary amines.
Substitution: Nitro or halogen-substituted derivatives of the benzyl group.
Scientific Research Applications
N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-(4-methoxybenzyl)amine: Similar structure but lacks the methyl group on the benzyl ring.
N-cyclohexyl-N-(3-methylbenzyl)amine: Similar structure but lacks the methoxy group on the benzyl ring.
N-cyclohexyl-N-benzylamine: Lacks both methoxy and methyl groups on the benzyl ring.
Uniqueness
N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-13(8-9-15(12)17-2)11-16-14-6-4-3-5-7-14/h8-10,14,16H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSSKJUIJWWJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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